molecular formula C16H13IN2O4 B5220062 3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile

3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile

Cat. No. B5220062
M. Wt: 424.19 g/mol
InChI Key: HVEUJMRKGHNHPB-UHFFFAOYSA-N
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Description

3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile, also known as EINB, is a chemical compound that has been extensively studied for its potential applications in scientific research. EINB is a member of the benzonitrile family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the primary areas of interest is its use as a molecular probe for studying protein-ligand interactions. 3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile can be used to selectively label proteins and monitor their interactions with other molecules, providing valuable insights into biological processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile is not fully understood, but it is believed to involve the formation of covalent bonds with proteins. 3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile contains a reactive nitrobenzyl group that can undergo nucleophilic substitution reactions with cysteine residues on proteins. This covalent modification can alter the activity or function of the protein, providing a means for studying its role in biological processes.
Biochemical and Physiological Effects:
3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile has been shown to have a variety of biochemical and physiological effects, depending on the specific protein it interacts with. For example, 3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile has been used to selectively label the active site of the enzyme carbonic anhydrase, inhibiting its activity. In another study, 3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile was used to label the protein tubulin, which plays a critical role in cell division. This labeling allowed researchers to visualize the dynamics of tubulin in living cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile is its selectivity for certain proteins, allowing researchers to study specific biological processes. Additionally, 3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile is relatively easy to synthesize and can be used in a variety of experimental settings. However, one limitation is that the covalent modification of proteins can alter their activity or function, potentially leading to unintended effects. Additionally, 3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile may not be suitable for studying proteins that do not contain reactive cysteine residues.

Future Directions

There are many potential future directions for research involving 3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile. One area of interest is the development of new derivatives of 3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile that can selectively label different types of proteins. Additionally, 3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile could be used in combination with other molecular probes to study complex biological processes. Finally, 3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile could be used to study the role of specific proteins in disease states, potentially leading to the development of new therapeutics.

Synthesis Methods

3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile can be synthesized using a multi-step process involving the reaction of 4-nitrobenzyl chloride with 3-ethoxy-5-iodo-4-hydroxybenzonitrile. The resulting intermediate is then treated with sodium hydride and iodine to yield 3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile. The purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

3-ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O4/c1-2-22-15-8-12(9-18)7-14(17)16(15)23-10-11-3-5-13(6-4-11)19(20)21/h3-8H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEUJMRKGHNHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)I)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]benzonitrile

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